REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:9][C:10]([O:12]C)=[O:11])[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Li+].[OH-]>C1COCC1>[CH3:1][C:2]1([CH2:9][C:10]([OH:12])=[O:11])[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(S1)=O)=O)CC(=O)OC
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant aqueous layer was diluted with water
|
Type
|
ADDITION
|
Details
|
acidified by the addition of 1 N HCl solution to pH ˜2
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(S1)=O)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |